molecular formula C7H10BClN2O2 B14067480 (2-Chloro-4-propylpyrimidin-5-yl)boronic acid

(2-Chloro-4-propylpyrimidin-5-yl)boronic acid

Cat. No.: B14067480
M. Wt: 200.43 g/mol
InChI Key: KXUBMJLAQSKSJL-UHFFFAOYSA-N
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Description

(2-Chloro-4-propylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C7H10BClN2O2 and a molecular weight of 200.43 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chlorine atom and a propyl group. It is primarily used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-propylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the palladium-catalyzed borylation of 2-chloro-4-propylpyrimidine using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions generally include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-propylpyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Properties

Molecular Formula

C7H10BClN2O2

Molecular Weight

200.43 g/mol

IUPAC Name

(2-chloro-4-propylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H10BClN2O2/c1-2-3-6-5(8(12)13)4-10-7(9)11-6/h4,12-13H,2-3H2,1H3

InChI Key

KXUBMJLAQSKSJL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1CCC)Cl)(O)O

Origin of Product

United States

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